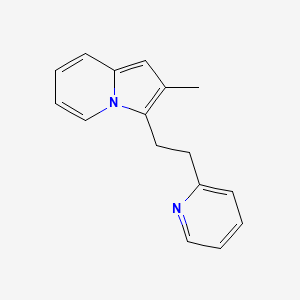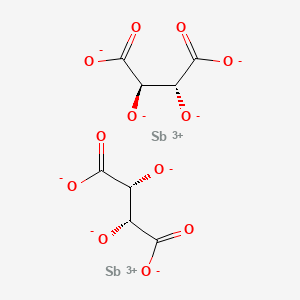
Antimony-123
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony-123 atom is the stable isotope of antimony with relative atomic mass 122.904216, 42.8 atom percent natural abundance and nuclear spin 7/2. It is an antimony(0) and an antimony atom.
Aplicaciones Científicas De Investigación
Isotopic Analysis and Environmental Tracing
Antimony isotopes, including Antimony-123, are used as geochemical tracers in various environmental and archaeological studies. A purification method has been developed for the precise determination of the Antimony isotopic composition in environmental samples like sediments, soils, and biological materials, using thiol-functionalized mesoporous silica powder for separating Antimony from other elements. This method is critical for measuring the 123Sb/121Sb ratio through hydride generation coupled to a multi-collector inductively coupled plasma mass spectrometer (HG-MC-ICP-MS) (Colin et al., 2021).
Antimony isotopic composition has also been determined in river waters affected by historical mining activities. This study highlighted significant isotopic variations in surface waters from different former mining sites, suggesting the potential use of Antimony isotopes as a tool for tracking pollution sources and understanding biogeochemical processes in hydrologic systems (Resongles et al., 2015).
Biogeochemical Studies
Research on bacterial antimony transformations, including uptake, efflux, antimonite oxidation, and antimonate reduction, reflects a fundamental scientific concern regarding Antimony in the environment. This area of study is relatively new and parallels earlier research on arsenic, opening up possibilities for future discoveries about microorganisms that can conserve energy from Antimony redox reactions (Li et al., 2016).
Antimony in Natural Waters
The occurrence of Antimony in natural waters has been extensively reviewed, focusing on its forms and concentrations in different environmental contexts. This study provides insights into the reactivity and cycling of Antimony in natural systems, highlighting the need for further research in this area (Filella et al., 2002).
Antimony Mobility in Sewage Sludge
A study investigated the transformation of Antimony, specifically looking at biomethylation during sewage sludge fermentation. This research utilized isotopically enriched antimonite (123Sb(v)) to understand the methylation pathway and its environmental implications (Wehmeier & Feldmann, 2005).
Industrial and Environmental Impact
Research has also focused on Antimony's presence in the metallurgical industry, its environmental implications, and stabilization options. This is particularly relevant as Antimony is encountered in gold, copper, and lead processing, and its environmental mobilization becomes a concern (Multani et al., 2016).
Propiedades
Número CAS |
14119-16-5 |
|---|---|
Nombre del producto |
Antimony-123 |
Fórmula molecular |
Sb |
Peso molecular |
122.904 |
Nombre IUPAC |
antimony-123 |
InChI |
InChI=1S/Sb/i1+1 |
Clave InChI |
WATWJIUSRGPENY-OUBTZVSYSA-N |
SMILES |
[Sb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



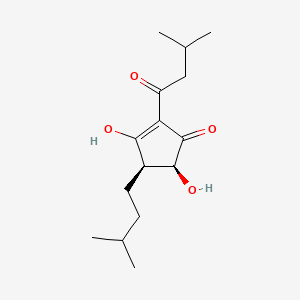

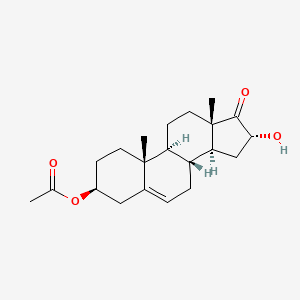

![1H-Naphtho[2,3-D]imidazole-2-carbaldehyde](/img/structure/B576595.png)

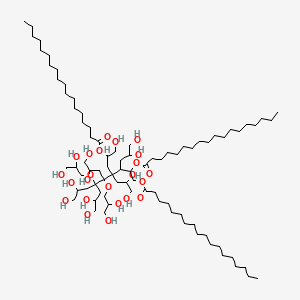
![4-[(1H-Perimidin-6-YL)amino]phenol](/img/structure/B576598.png)

![(3S,8S,9S,10R,13S,14S,17S)-3,17-Dihydroxy-10,13-dimethyl-2,3,7,8,9,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-11(6H)-one](/img/structure/B576601.png)

